2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
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Overview
Description
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds . This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring substituted with chlorine and fluorine atoms.
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in the suzuki-miyaura cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic compounds where new carbon-carbon bonds are formed .
Mode of Action
The compound, also known as “2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester”, is a boronic acid derivative. It is known that boronic acid derivatives are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative acts as a nucleophile, transferring an organic group from boron to palladium . This is followed by a transmetalation step, where the organic group is transferred from palladium to another carbon atom, forming a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound is involved can lead to the formation of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by various factors, including their chemical structure, the ph of the environment, and the presence of certain enzymes and transporters in the body .
Result of Action
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of “2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For example, the rate of hydrolysis of boronic acid derivatives can be considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly influence the stability and reactivity of this compound .
Preparation Methods
The synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester typically involves the borylation of halopyridines. One common method is the palladium-catalyzed cross-coupling of 2-chloro-5-fluoropyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the formation of the boronic ester.
Chemical Reactions Analysis
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of a strong acid.
Scientific Research Applications
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, where it serves as a precursor for the synthesis of biologically active molecules.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester can be compared with other similar compounds, such as:
2-Fluoropyridine-5-boronic acid pinacol ester: This compound lacks the chlorine substituent and has slightly different reactivity and applications.
2-Chloro-4-fluoropyridine-5-boronic acid pinacol ester: This compound has the chlorine and fluorine substituents in different positions, which can affect its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVOLBPNVYEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682395 |
Source
|
Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-62-9 |
Source
|
Record name | Pyridine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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